7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

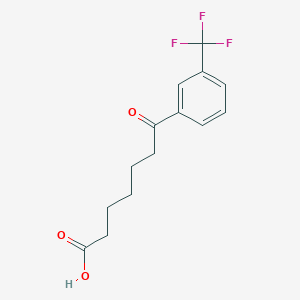

The compound’s systematic name is 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid , derived from its functional groups and substituent positions. Its molecular formula is C₁₄H₁₅F₃O₃ , with a molecular weight of 288.26 g/mol . The structure comprises:

- A heptanoic acid chain (seven-carbon chain with a terminal carboxylic acid group).

- A ketone group (C=O) at position 7.

- A 3-trifluoromethylphenyl group attached to the ketone-bearing carbon.

The substituent’s position (meta to the phenyl ring) influences the molecule’s electronic distribution and steric interactions.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |

| Molecular Formula | C₁₄H₁₅F₃O₃ | |

| Molecular Weight | 288.26 g/mol |

Crystallographic Data and Three-Dimensional Conformational Studies

While explicit crystallographic data for this compound are not publicly available, its three-dimensional conformation can be inferred from structural analogs and computational models. The SMILES notation (C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F) and InChI key (WLBWMKYXVVNJTJ-UHFFFAOYSA-N) provide insights into its spatial arrangement.

Key features include:

- Planar aromatic ring with a trifluoromethyl group at the meta position.

- Ketone-carboxylic acid linkage allowing hydrogen bonding between the acidic proton and the carbonyl oxygen.

- Heptanoic acid chain adopting a linear conformation due to minimal steric hindrance.

Physical properties, such as density (1.2 ± 0.1 g/cm³) and boiling point (385.1 ± 42.0 °C) , suggest a crystalline solid at room temperature.

Electronic Structure and Bonding Patterns

The electronic structure is dominated by:

- Trifluoromethyl group : Highly electron-withdrawing, polarizing the phenyl ring and stabilizing adjacent carbonyl groups.

- Ketone and carboxylic acid : Contribute to hydrogen bonding (acceptors) and acidic protons (donors).

- Aromatic ring : Delocalized π-electrons, influenced by the electron-withdrawing trifluoromethyl substituent.

Key electronic parameters include:

| Parameter | Value | Source |

|---|---|---|

| xlogP (logP) | 3.63 (neutral pH) | |

| H-bond donors | 0 | |

| H-bond acceptors | 3 |

The xlogP value indicates moderate lipophilicity, enhancing membrane permeability. The absence of H-bond donors and presence of acceptors (carbonyl oxygens) suggest preferential interactions with polar solvents and biological targets.

Comparative Analysis with Ortho- and Para-Substituted Isomers

The electronic and physical properties of 7-oxo-7-(3-trifluoromethylphenyl)heptanoic acid differ significantly from its ortho (2-) and para (4-) substituted analogs.

| Property | 3-Trifluoromethyl | 2-Trifluoromethyl | 4-Trifluoromethyl |

|---|---|---|---|

| Molecular Weight | 288.26 g/mol | 288.27 g/mol | 288.26 g/mol |

| Boiling Point | 385.1 ± 42.0 °C | Not reported | 414.2 °C (estimated) |

| xlogP | 3.63 | Not reported | 3.63 (similar) |

| Steric Hindrance | Moderate | High (ortho effect) | Low (para symmetry) |

Key distinctions :

- Ortho isomer (2-) : Increased steric clash between the trifluoromethyl group and adjacent carbonyl, reducing stability.

- Para isomer (4-) : Greater symmetry enhances crystallization and solubility in polar solvents.

- Meta isomer (3-) : Balanced electronic and steric effects, favoring reactivity in biological systems.

Properties

IUPAC Name |

7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-6-4-5-10(9-11)12(18)7-2-1-3-8-13(19)20/h4-6,9H,1-3,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBWMKYXVVNJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620423 | |

| Record name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-28-7 | |

| Record name | 7-Oxo-7-[3-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Grignard Reagent Addition to Diethyl Oxalate

A key approach to preparing 7-oxoheptanoic acid derivatives involves the use of a Grignard reagent derived from a halogenated alkyl precursor, followed by addition to diethyl oxalate and subsequent hydrolysis.

- Step 1: Preparation of a Grignard reagent from a halogenated pentane derivative (e.g., 1-bromo-5-chloropentane).

- Step 2: Addition of this Grignard reagent to diethyl oxalate under low temperature (-50 to -60 °C) to form a ketoester intermediate.

- Step 3: Acidic hydrolysis of the ketoester to yield 7-chloro-2-oxoheptanoic acid, which can be further functionalized.

This method is characterized by mild reaction conditions, relatively simple two-step synthesis, and moderate to good yields (up to 43%).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 1-bromo-5-chloropentane + Mg in ether | Grignard reagent formation | - |

| 2 | Addition to diethyl oxalate at -50 to -60 °C | Ketoester intermediate formation | - |

| 3 | Acidic hydrolysis (HCl or H2SO4, 70-90 °C) | 7-chloro-2-oxoheptanoic acid | 22.8-43.0 |

Note: This intermediate can be adapted for further substitution to introduce trifluoromethylphenyl groups.

Resolution and Purification Techniques

For chiral or regioselective synthesis, resolution methods using chiral amines (e.g., (R)-(+)-phenylethylamine) have been employed in related compounds to isolate enantiomerically pure intermediates. These methods involve:

- Formation of diastereomeric salts.

- Crystallization and filtration under controlled temperature.

- Washing and drying to obtain high-purity compounds.

Though this is more relevant for chiral analogs, it informs purification strategies for complex keto acids.

Detailed Research Findings and Data

Example Preparation from Patent Literature

A representative preparation of a related keto acid involves:

- Heating a mixture of the acid precursor and chiral amine in solvents like chloroform or acetone at 55-60 °C.

- Cooling and stirring to precipitate the salt.

- Filtration and drying under vacuum at 50-60 °C.

Subsequent hydrolysis and bromination steps under controlled pH and temperature yield the keto acid with high purity (chiral HPLC purity ~97.7%).

Molecular and Structural Data

- Molecular formula: C14H15F3O3

- Molecular weight: 288.26 g/mol

- Structural features: A heptanoic acid chain with a keto group at position 7 and a 3-trifluoromethylphenyl substituent at the same carbon.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and inferred properties:

Key Observations:

Substituent Position: The 3-trifluoromethylphenyl (meta) and 2-trifluoromethylphenyl (ortho) isomers (Table rows 1–2) share identical molecular formulas but differ in steric and electronic effects. 4-n-pentylphenyl () and 4-n-propoxyphenyl () substituents introduce para-alkyl/alkoxy groups, enhancing lipophilicity compared to the trifluoromethyl variants.

Alkoxy groups (e.g., 4-n-propoxyphenyl) may improve solubility in polar solvents compared to purely alkyl or fluorinated substituents.

Biological Activity: SCFA Modulation: Heptanoic acid derivatives, including branched-chain variants, are implicated in elevating SCFA levels (e.g., butyric acid) in gut microbiota studies, which enhance colonic motility . Epigenetic Applications: The phenylamino variant () serves as a precursor for histone deacetylase (HDAC) inhibitors, highlighting the role of aromatic substituents in targeting epigenetic enzymes .

Metabolic and Pharmacokinetic Implications

- Metabolic Stability: Fluorinated compounds often exhibit resistance to oxidative metabolism, prolonging half-life compared to non-fluorinated analogues.

Biological Activity

7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a heptanoic acid backbone with a ketone functional group at the 7-position and a trifluoromethyl-substituted phenyl group at the 3-position. This structural configuration is believed to contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific biochemical pathways, influencing processes such as inflammation and cellular metabolism.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. For example, studies indicate that it effectively reduces the synthesis of prostaglandins in human cell lines, with IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

| Activity | Effect | IC50 (µM) |

|---|---|---|

| Prostaglandin Synthesis Inhibition | Significant reduction in synthesis | < 1 |

| Cytotoxicity | Low cytotoxicity in various cell lines | > 100 |

| Anti-inflammatory Effects | Reduction of IL-1 induced cytokines | < 5 |

Case Study 1: Anti-Inflammatory Effects

In a controlled study, researchers assessed the anti-inflammatory effects of this compound on murine macrophages. The results indicated a marked decrease in IL-6 and TNF-alpha production upon treatment with the compound, highlighting its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of this compound on glioma cells. The findings revealed that while the compound inhibited cell proliferation effectively, it exhibited minimal toxicity towards normal astrocytes, suggesting a favorable therapeutic index for potential cancer treatments.

Research Findings

Recent investigations into the pharmacological properties of this compound have underscored its role as a promising candidate for drug development. Notably, its ability to selectively inhibit inflammatory pathways without significant cytotoxic effects positions it as a valuable lead compound for further exploration in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.